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molecular formula C10H16F2O3 B8334650 Ethyl 4,4-difluoro-1-(hydroxymethyl)cyclohexanecarboxylate

Ethyl 4,4-difluoro-1-(hydroxymethyl)cyclohexanecarboxylate

Cat. No. B8334650
M. Wt: 222.23 g/mol
InChI Key: OKNVDKQTFIGXGA-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

Neat methanesulfonic acid (1.102 mL, 16.97 mmol) was added to a stirred solution of ethyl 1-((benzyloxy)methyl)-4,4-difluorocyclohexanecarboxylate (106 mg, 0.339 mmol) in DCM (2 mL) and the mixture was stirred at rt for 2 h. The reaction mixture was washed with water, satd. NaHCO3, brine and dried (MgSO4) to afford ethyl 4,4-difluoro-1-(hydroxymethyl)cyclohexanecarboxylate as an oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 4.25 (q, J=7.3 Hz, 2H), 3.67 (s, 2H), 2.28-2.17 (m, 2H), 2.08-1.93 (m, 2H), 1.86-1.80 (m, 2H), 1.67-1.56 (m, 2H), 1.31 (t, J=1.0 Hz, 3H).
Quantity
1.102 mL
Type
reactant
Reaction Step One
Name
ethyl 1-((benzyloxy)methyl)-4,4-difluorocyclohexanecarboxylate
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.C([O:13][CH2:14][C:15]1([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:20][CH2:19][C:18]([F:22])([F:21])[CH2:17][CH2:16]1)C1C=CC=CC=1>C(Cl)Cl>[F:21][C:18]1([F:22])[CH2:17][CH2:16][C:15]([CH2:14][OH:13])([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
1.102 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
ethyl 1-((benzyloxy)methyl)-4,4-difluorocyclohexanecarboxylate
Quantity
106 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1(CCC(CC1)(F)F)C(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, brine and dried (MgSO4)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(CCC(CC1)(C(=O)OCC)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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